POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI
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Overview
Description
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI is a compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI typically involves the functionalization of thiophene with oligoethylene glycol side chains. One common method is the reaction of thiophene with methoxyethoxyethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Bromine in chloroform or sulfuric acid in acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or sulfonated thiophene derivatives.
Scientific Research Applications
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. In materials science, its unique structure allows for efficient charge transport and conductivity, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Poly(3-(methoxyethoxyethoxy)thiophene): Similar in structure but with different side chain lengths.
Poly(3-(methoxyethoxybutyl)thiophene): Exhibits different electronic and ionic conductivity properties.
Uniqueness
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI is unique due to its specific side chain configuration, which provides a balance between ionic and electronic conductivity. This makes it particularly suitable for applications in mixed ionic/electronic conductors (MIECs) and other advanced materials .
Properties
Molecular Formula |
C10H16O3S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxymethyl]thiophene |
InChI |
InChI=1S/C10H16O3S/c1-11-3-4-12-5-6-13-8-10-2-7-14-9-10/h2,7,9H,3-6,8H2,1H3 |
InChI Key |
PIIDGUVJMBQEDB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCC1=CSC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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